PROTAC BTK Degrader-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C80H94F2N14O20P2 |

|---|---|

Molecular Weight |

1671.6 g/mol |

IUPAC Name |

[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy-hydroxyphosphoryl] [3-[5-[9-[2-[4-[4-[5-fluoro-3-[[2-fluoro-4-(2-hydroxypropan-2-yl)benzoyl]amino]-2-methylphenyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]ethyl]-3,9-diazaspiro[5.5]undecane-3-carbonyl]-2-methoxyphenyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C80H94F2N14O20P2/c1-48(2)70(91-66(97)25-38-113-39-37-95-67(98)21-22-68(95)99)75(103)89-61(8-7-30-84-77(83)105)74(102)87-56-17-11-51(12-18-56)45-114-117(108,109)116-118(110,111)115-47-96-69(100)24-32-94(78(96)106)64-40-53(15-20-65(64)112-6)76(104)93-35-28-80(29-36-93)26-33-92(34-27-80)31-23-50-9-13-52(14-10-50)63-44-59-71(85-46-86-72(59)88-63)58-42-55(81)43-62(49(58)3)90-73(101)57-19-16-54(41-60(57)82)79(4,5)107/h9-22,40-44,46,48,61,70,107H,7-8,23-39,45,47H2,1-6H3,(H,87,102)(H,89,103)(H,90,101)(H,91,97)(H,108,109)(H,110,111)(H3,83,84,105)(H,85,86,88)/t61-,70-/m0/s1 |

InChI Key |

HJFBGWWBJJLEQM-XQGMWVLASA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)N(C9=O)COP(=O)(O)OP(=O)(O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCN1C(=O)C=CC1=O |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)N(C9=O)COP(=O)(O)OP(=O)(O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC BTK Degrader-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways.[1][2] Its dysregulation is a key driver in various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3][4][5] While small-molecule inhibitors of BTK have shown clinical efficacy, challenges such as acquired resistance, often through mutations like C481S, and off-target effects limit their long-term utility.[5][6][7] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome these limitations by inducing the targeted degradation of proteins.[8][9][10] This guide provides a detailed technical overview of the mechanism of action of a representative PROTAC BTK degrader, herein referred to as PROTAC BTK Degrader-8.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[11][12] One ligand binds to the protein of interest (POI), in this case, BTK, while the other recruits an E3 ubiquitin ligase.[11][12] This dual binding induces the formation of a ternary complex between BTK and the E3 ligase.[1][8][13] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK, leading to its polyubiquitination.[8][11][14] The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][11][14] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[11][15]

Signaling Pathway of BTK and Interruption by this compound

BTK is a crucial downstream effector of the B-cell receptor (BCR).[16] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the PLCγ2, NF-κB, and MAPK pathways.[16] These pathways are essential for B-cell proliferation, survival, and differentiation.[3][16] In B-cell malignancies, constitutive activation of the BCR signaling pathway, and therefore BTK, drives tumor growth and survival.[3][5]

This compound, by inducing the degradation of BTK, effectively shuts down this entire signaling cascade. Unlike inhibitors that only block the kinase activity, degradation removes the entire protein, including its scaffolding function, providing a more complete and sustained pathway inhibition.[6][17]

Caption: BTK signaling pathway and its disruption by this compound.

Quantitative Performance of Representative PROTAC BTK Degraders

While specific data for "this compound" is not publicly available, the following table summarizes the performance of well-characterized PROTAC BTK degraders from published literature. This provides a benchmark for the expected potency and efficacy.

| Compound Name | E3 Ligase Ligand | Target Cells | DC50 (nM) | Dmax (%) | Reference |

| DD-03-171 | Thalidomide (CRBN) | Mantle Cell Lymphoma (MCL) | 5.1 | >95 | |

| MT-802 | Pomalidomide (CRBN) | Mino (MCL) | ~1 | >99 | [18] |

| PS-RC-1 | Pomalidomide (CRBN) | Mino (MCL) | ~10 | >90 | [4] |

| NX-2127 | CRBN-based | Chronic Lymphocytic Leukemia (CLL) | <10 | >80 | [19][20] |

| BGB-16673 | CRBN-based | Chronic Lymphocytic Leukemia (CLL) | Not specified | >90 | [21] |

-

DC50 : The concentration of the degrader required to induce 50% degradation of the target protein.[4][22]

-

Dmax : The maximum percentage of target protein degradation achievable with the degrader.[4][23]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PROTAC BTK degraders. Below are protocols for key experiments.

Western Blotting for BTK Degradation

Objective: To quantify the extent of BTK protein degradation following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture target cells (e.g., Mino, TMD8) to logarithmic growth phase.

-

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein lysates to equal concentrations and denature by boiling in Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BTK (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize BTK band intensity to the loading control.

-

Calculate the percentage of BTK degradation relative to the vehicle control.

-

Plot the percentage of degradation against the degrader concentration to determine DC50 and Dmax values.

-

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Methodology:

-

Cell Seeding:

-

Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound for 72-120 hours.

-

-

Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle-treated control wells.

-

Plot cell viability against the log of the compound concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

-

Experimental Workflow for Characterization of this compound

Caption: General experimental workflow for the preclinical characterization of a PROTAC BTK degrader.

Conclusion

PROTAC BTK degraders, exemplified by the hypothetical this compound, offer a promising therapeutic strategy for B-cell malignancies. By hijacking the ubiquitin-proteasome system to induce the degradation of BTK, these molecules can overcome the limitations of traditional inhibitors. Their catalytic mechanism of action and ability to eliminate the entire target protein provide a potent and sustained inhibition of the oncogenic BCR signaling pathway. The comprehensive characterization of their degradation efficiency, selectivity, and anti-proliferative effects through rigorous experimental protocols is essential for their successful development into novel cancer therapies.

References

- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 3. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

- 7. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. ijcrr.com [ijcrr.com]

- 10. mdpi.com [mdpi.com]

- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 12. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 13. researchgate.net [researchgate.net]

- 14. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]

- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 18. researchgate.net [researchgate.net]

- 19. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]

- 20. youtube.com [youtube.com]

- 21. An update on BTK-targeting therapies in NHL & CLL: combinations, BTK degraders, and ongoing trials | VJHemOnc [vjhemonc.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]

An In-Depth Technical Guide to PROTAC BTK Degrader-8: Synthesis and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of PROTAC BTK Degrader-8, a proteolysis-targeting chimera designed to induce the degradation of Bruton's tyrosine kinase (BTK). This document outlines its chemical structure, a representative synthesis methodology, and its mechanism of action within relevant signaling pathways.

Introduction to PROTAC Technology and BTK Inhibition

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein entirely, which can offer advantages in overcoming drug resistance and targeting proteins previously considered "undruggable".[3][4]

Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways that regulate B-cell proliferation, differentiation, and survival.[5][6] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a validated therapeutic target.[7] PROTAC-mediated degradation of BTK presents a promising strategy to abrogate both the kinase-dependent and independent functions of the protein.[7]

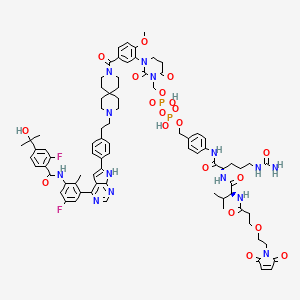

Chemical Structure and Properties of this compound

This compound is a complex molecule designed to bridge BTK and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of BTK. Its chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈₀H₉₄F₂N₁₄O₂₀P₂ |

| IUPAC Name | [[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy-hydroxyphosphoryl] [3-[5-[9-[2-[4-[4-[5-fluoro-3-[[2-fluoro-4-(2-hydroxypropan-2-yl)benzoyl]amino]-2-methylphenyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]ethyl]-3,9-diazaspiro[5.5]undecane-3-carbonyl]-2-methoxyphenyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl hydrogen phosphate |

| SMILES | CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)N(C9=O)COP(=O)(O)OP(=O)(O)OCC1=CC=C(C=C1)NC(=O)--INVALID-LINK--N)NC(=O)--INVALID-LINK--C)NC(=O)CCOCCN1C(=O)C=CC1=O |

| Molecular Weight | 1671.6 g/mol |

Quantitative Data for Representative BTK PROTACs

While specific quantitative data for this compound is not publicly available, the following table summarizes typical performance metrics for other reported BTK PROTACs, providing a benchmark for expected efficacy.

| Compound | DC₅₀ (nM) | Target Cell Line | E3 Ligase Ligand | Reference |

| PROTAC BTK Degrader-1 | - | - | - | [8] |

| PROTAC BTK Degrader-3 | 10.9 | Mino | - | [9][10] |

| MT-802 | 1 | - | Cereblon | [11] |

| SJF620 | 7.9 | NAMALWA | Cereblon | [12] |

| RC-1 | 8-40 | MOLM-14 | Cereblon | [3] |

Experimental Protocols: A Representative Synthesis of a BTK PROTAC

The synthesis of a PROTAC molecule like BTK Degrader-8 is a multi-step process that involves the synthesis of three key components: a BTK-binding moiety (warhead), an E3 ligase-binding moiety, and a linker, followed by their conjugation.[2][13] The following is a generalized experimental protocol based on the synthesis of similar BTK PROTACs.[12]

Materials:

-

BTK inhibitor with a suitable attachment point (e.g., a derivative of ibrutinib (B1684441) or spebrutinib)

-

E3 ligase ligand with a reactive handle (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon, or a VHL ligand)

-

Linker with appropriate functional groups for conjugation (e.g., PEG or alkyl chains with terminal amines, carboxyl groups, or alkynes/azides for click chemistry)

-

Coupling reagents (e.g., HATU, PyBOP)

-

Bases (e.g., DIPEA, triethylamine)

-

Solvents (e.g., DMF, DCM, acetonitrile)

-

Reagents for functional group transformations and deprotection (e.g., TFA)

-

Silica gel for column chromatography

-

Analytical instruments (NMR, LC-MS, HPLC)

Procedure:

-

Synthesis of the Linker-E3 Ligase Ligand Conjugate: a. Dissolve the E3 ligase ligand (e.g., pomalidomide derivative) in an appropriate solvent like DMF. b. Add the bifunctional linker, which has a protected reactive group on one end and a group suitable for coupling on the other. c. Add a coupling reagent and a base to facilitate the amide bond formation between the E3 ligase ligand and the linker. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, purify the product by column chromatography. f. Deprotect the other end of the linker to expose the reactive group for conjugation with the BTK warhead.

-

Synthesis of the BTK Warhead with a Linker Attachment Point: a. Synthesize or procure a BTK inhibitor that has been modified to include a reactive functional group (e.g., an amine or carboxylic acid) at a position that does not interfere with its binding to BTK.

-

Final Conjugation of the BTK Warhead to the Linker-E3 Ligase Ligand: a. Dissolve the Linker-E3 Ligase Ligand conjugate in a suitable solvent like DMF. b. Add the modified BTK warhead. c. Add a coupling reagent and a base to form the final PROTAC molecule. d. Monitor the reaction progress. e. Purify the final this compound using preparative HPLC. f. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Signaling Pathways and Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome pathway to induce the degradation of BTK.[14][15] This process involves the formation of a ternary complex between BTK, the PROTAC molecule, and an E3 ubiquitin ligase.

Caption: General mechanism of action for this compound.

By inducing the degradation of BTK, the PROTAC effectively shuts down the BTK signaling pathway.[16][17] This pathway is initiated by the B-cell receptor and involves a cascade of phosphorylation events leading to the activation of downstream transcription factors that promote cell survival and proliferation.[5]

Caption: Simplified BTK signaling pathway and the point of intervention by this compound.

Logical Workflow for BTK PROTAC Synthesis and Evaluation

The development of a BTK PROTAC involves a structured workflow from initial design to in vivo testing.

Caption: Logical workflow for the synthesis and evaluation of a BTK PROTAC.

Conclusion

This compound represents a sophisticated approach to targeting Bruton's tyrosine kinase by harnessing the cell's natural protein degradation machinery. This technical guide provides a foundational understanding of its chemical structure, a representative synthesis protocol, and its mechanism of action. The continued development and optimization of BTK-targeting PROTACs hold significant promise for the treatment of B-cell malignancies and other diseases driven by aberrant BTK signaling.

References

- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 7. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PROTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 14. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Unveiling of PROTAC BTK Degrader-8: A Deep Dive into its Discovery and Development

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and biological evaluation of PROTAC BTK Degrader-8, a potent Bruton's tyrosine kinase (BTK) degrader, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the core science behind this innovative molecule, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

This compound has been identified as a key component in the development of next-generation targeted therapies. It serves as the payload in a sophisticated antibody-drug conjugate (ADC) system, designed to deliver the BTK-degrading molecule directly to specific cells. This targeted approach aims to enhance efficacy while minimizing off-target effects.

Quantitative Data Summary

The biological activity of this compound and its corresponding antibody-drug conjugates (ADCs) has been rigorously evaluated. The following tables summarize the key quantitative data from in vitro assays.

| Compound | Cell Line | GI50 (nM) | DC50 (nM) - BTK-GFP | DC50 (nM) - Endogenous BTK |

| This compound (Payload of ADC 3 & 4) | TMD8 | 1.3 | 0.8 | 0.8 |

| ADC 3 | TMD8 | 1.8 | 0.7 | 0.7 |

| ADC 4 | TMD8 | 2.5 | 0.9 | 0.9 |

Table 1: In vitro activity of this compound and its corresponding ADCs in the TMD8 cell line. GI50 represents the concentration for 50% growth inhibition, while DC50 indicates the concentration for 50% degradation of the target protein.

Core Experimental Protocols

This guide provides detailed methodologies for the key experiments performed in the evaluation of this compound and its conjugates.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the careful assembly of a BTK-binding moiety, a linker, and an E3 ligase-binding ligand. The detailed synthetic route and characterization data are provided in the supplementary information of the primary research article. The process typically involves standard organic chemistry reactions such as amide couplings and nucleophilic substitutions to connect the three key components.

In Vitro BTK Degradation Assay (Western Blot)

-

Cell Culture and Treatment: TMD8 cells are cultured in appropriate media and seeded in multi-well plates. Cells are then treated with varying concentrations of this compound or the corresponding ADCs for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BTK and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the level of BTK protein is normalized to the loading control. The DC50 value is calculated from the dose-response curve.

Cell Viability (Cytotoxicity) Assay

-

Cell Seeding: TMD8 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or the ADCs.

-

Incubation: The plates are incubated for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured, and the GI50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used for the study.

-

Tumor Implantation: Human B-cell lymphoma cells, such as TMD8, are subcutaneously implanted into the mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with this compound, ADCs, or vehicle control is initiated.

-

Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, and the levels of BTK protein are analyzed by western blot or immunohistochemistry to assess in vivo target degradation.

Visualizing the Science

To further elucidate the mechanisms and processes involved, this guide includes diagrams generated using the DOT language.

An In-depth Technical Guide to PROTAC BTK Degrader-8 (UBX-382): E3 Ligase Recruitment and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bruton's tyrosine kinase (BTK) PROTAC degrader, PROTAC BTK Degrader-8, also known as UBX-382. It details its mechanism of action, focusing on its recruitment of the E3 ligase Cereblon, and presents its degradation efficacy and selectivity profile based on preclinical data. This document is intended to serve as a core resource for researchers and professionals in the field of targeted protein degradation and drug development.

Introduction to this compound (UBX-382)

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery.[1] this compound (UBX-382) is a potent, orally bioavailable PROTAC designed to target Bruton's tyrosine kinase (BTK) for degradation.[2][3] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its aberrant activity is implicated in various B-cell malignancies.[2][3] A key advantage of BTK degraders like UBX-382 is their potential to overcome resistance to traditional BTK inhibitors, which can be rendered ineffective by mutations in the BTK protein, such as the C481S mutation.[2]

Mechanism of Action: E3 Ligase Recruitment

PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] UBX-382 functions by forming a ternary complex between BTK and the E3 ubiquitin ligase Cereblon (CRBN).[2] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.

dot

Caption: Mechanism of action of UBX-382.

Quantitative Data Summary

The following tables summarize the quantitative data for UBX-382's degradation potency and anti-proliferative activity from preclinical studies.

Table 1: BTK Degradation Potency of UBX-382

| Cell Line | BTK Status | DC50 (nM) | Reference |

| TMD-8 | Wild-type | 4.56 | [4][5] |

| HEK293 | Wild-type (overexpressed) | Effective degradation | [5] |

| HEK293 | E41K Mutant (overexpressed) | Effective degradation | [5] |

| HEK293 | C481S Mutant (overexpressed) | Effective degradation | [5] |

| HEK293 | C481R Mutant (overexpressed) | Effective degradation | [5] |

| HEK293 | C481T Mutant (overexpressed) | Effective degradation | [5] |

| HEK293 | C481Y Mutant (overexpressed) | Effective degradation | [5] |

| HEK293 | C481F Mutant (overexpressed) | Effective degradation | [5] |

| HEK293 | L528W Mutant (overexpressed) | Effective degradation | [5] |

DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

Table 2: Anti-proliferative Activity of UBX-382

| Cell Line | Cell Type | IC50 (nM) | Reference |

| TMD-8 | Diffuse Large B-cell Lymphoma | 14 | [5] |

| WSU-DLCL2 | Germinal Center B-cell DLBCL | 18 | [5] |

| OCI-Ly3 | Activated B-cell DLBCL | 199 | [5] |

| U2932 | Activated B-cell DLBCL | 21 | [5] |

IC50: The concentration of the drug that inhibits 50% of cell proliferation.

Selectivity Profile

UBX-382 demonstrates a degree of selectivity in its degradation profile. While its primary target is BTK, as a CRBN-recruiting PROTAC, it can also induce the degradation of other proteins known as "neosubstrates." The degradation of these neosubstrates is cell-type dependent.[2][3][6]

-

Primary Target: BTK (Wild-type and various mutant forms)

-

Known Neosubstrates: Ikaros (IKZF1), Aiolos (IKZF3), and GSPT1. The degradation of these proteins can contribute to the therapeutic effect of the PROTAC.

The selectivity of UBX-382 is a critical aspect of its therapeutic potential and safety profile, and further investigation into its broader proteome-wide effects is ongoing.

Signaling Pathway

UBX-382 targets BTK, a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation, survival, and differentiation. By degrading BTK, UBX-382 effectively shuts down this signaling pathway.

dot

Caption: Simplified BTK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of UBX-382.

Western Blot for BTK Degradation

This protocol is used to quantify the degradation of BTK protein in cells following treatment with UBX-382.

Materials:

-

Cell line of interest (e.g., TMD-8)

-

UBX-382

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BTK, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize. Treat cells with varying concentrations of UBX-382 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities. Normalize the BTK band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BTK degradation relative to the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability to determine the anti-proliferative effects of UBX-382.

Materials:

-

Cell line of interest

-

UBX-382

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of UBX-382 for a specified period (e.g., 72 hours).

-

Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Data Analysis: Plot the luminescence values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

dot

Caption: Experimental workflow for UBX-382.

Conclusion

This compound (UBX-382) is a potent and orally bioavailable degrader of BTK that effectively recruits the E3 ligase Cereblon. It demonstrates robust degradation of both wild-type and clinically relevant mutant forms of BTK, translating to significant anti-proliferative effects in various B-cell lymphoma cell lines. The ability of UBX-382 to overcome resistance to conventional BTK inhibitors highlights its potential as a promising therapeutic strategy for B-cell malignancies. Further research will continue to elucidate its full therapeutic potential and selectivity profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ashpublications.org [ashpublications.org]

In Vitro Characterization of a PROTAC BTK Degrader: A Technical Guide

Disclaimer: Publicly available information does not identify a specific molecule designated as "PROTAC BTK Degrader-8". This guide provides a representative in vitro characterization of a potent PROTAC Bruton's tyrosine kinase (BTK) degrader, compiled from publicly accessible data on various well-documented BTK PROTACs. The data and protocols presented here are illustrative of the typical characterization of such molecules.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][]

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[6][7] PROTAC-mediated degradation of BTK offers a promising alternative to traditional inhibition, with the potential to overcome resistance and enhance efficacy.[8][9] This document outlines the in vitro characterization of a representative BTK PROTAC degrader.

Mechanism of Action

The fundamental mechanism of a PROTAC involves recruiting an E3 ligase to the target protein, leading to its degradation.

Caption: General mechanism of action of a PROTAC molecule.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative BTK PROTAC degrader, TQ-3959, in the TMD-8 lymphoma cell line.[8]

| Parameter | Value | Cell Line | Description |

| DC50 | 0.4 nM | TMD-8 | Concentration required to degrade 50% of the target protein. |

| Dmax | >90% | TMD-8 | Maximum percentage of protein degradation achieved. |

| Anti-proliferative Activity | Potent | Multiple Lymphoma Cell Lines | Ability to inhibit the growth of cancer cells. |

Experimental Protocols

Cell Culture

TMD-8 cells (a diffuse large B-cell lymphoma cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for BTK Degradation

-

Cell Treatment: Seed TMD-8 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BTK PROTAC degrader for the desired time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of BTK degradation relative to the vehicle-treated control.

Cell Viability Assay

-

Cell Seeding: Seed TMD-8 cells in a 96-well plate at a density of 1 x 104 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of the BTK PROTAC degrader for 72 hours.

-

Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

BTK Signaling Pathway

BTK is a key kinase in the B-cell receptor signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.[10][11][12]

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.

In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a PROTAC BTK degrader.

Caption: Experimental workflow for in vitro characterization of a BTK PROTAC.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. PROTAC - BiopharmaDirect [biopharmadirect.com]

- 4. researchgate.net [researchgate.net]

- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

The Structural Basis of PROTAC-Mediated BTK Degradation: A Technical Guide to the BTK Degrader-8 Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology surrounding the formation of ternary complexes by PROTAC (Proteolysis Targeting Chimera) BTK degraders. Due to the limited public data on a specific molecule designated "PROTAC BTK Degrader-8," this document will focus on the well-characterized and seminal BTK PROTAC, MT-802 , as a representative example to illustrate the principles of ternary complex formation, structural analysis, and biochemical characterization.

Introduction: PROTAC-Mediated Degradation of Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1] While small molecule inhibitors of BTK have shown clinical efficacy, challenges such as acquired resistance, particularly through mutations like C481S, and off-target effects have emerged.[2][3]

PROTACs offer a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's natural ubiquitin-proteasome system to induce its degradation.[4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (in this case, BTK), a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]), and a linker connecting the two.[4] The formation of a stable ternary complex between BTK, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and proteasomal degradation of BTK.[4]

MT-802 is a potent BTK PROTAC that recruits the E3 ligase Cereblon to induce the degradation of both wild-type and C481S mutant BTK, offering a potential solution to acquired resistance to covalent BTK inhibitors.[2][5]

Quantitative Data for the Representative BTK Degrader: MT-802

The following table summarizes key quantitative data for the BTK PROTAC MT-802, providing insights into its potency and binding affinities.

| Parameter | Value | Cell Line/System | Comments | Reference(s) |

| Degradation Potency (DC50) | ||||

| Wild-Type BTK | 14.6 nM | NAMALWA cells | DC50 is the concentration required to induce 50% degradation of the target protein. | [5] |

| C481S Mutant BTK | 14.9 nM | XLA cells with C481S BTK | Demonstrates efficacy against the common resistance mutation. | [5] |

| Wild-Type BTK | 9.1 nM | Not specified | Another reported value for wild-type BTK degradation. | [6] |

| Binding Affinity (IC50) | ||||

| BTK (Wild-Type) | 18.11 nM | TR-FRET-based binding assay | IC50 reflects the concentration required to inhibit 50% of binding. | [5] |

| Cereblon (CRBN) | 1.258 µM | TR-FRET-based binding assay | Shows weaker binding to the E3 ligase compared to the target protein. | [5] |

| In Vitro Kinase Inhibition (IC50) | ||||

| Wild-Type BTK | ~50 nM | In vitro kinase assay | Less potent as an inhibitor compared to its degradation activity. | [3] |

| C481S Mutant BTK | ~20 nM | In vitro kinase assay | Retains inhibitory activity against the mutant form. | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and characterization of BTK PROTACs.

PROTAC-Mediated BTK Degradation Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated degradation of BTK.

Caption: Mechanism of PROTAC-mediated BTK degradation.

Experimental Workflow for Characterizing BTK PROTACs

The diagram below outlines a typical experimental workflow for the preclinical characterization of a novel BTK PROTAC.

Caption: Experimental workflow for BTK PROTAC characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of BTK PROTACs like MT-802.

Western Blot for BTK Degradation

Objective: To quantify the extent of BTK protein degradation in cells treated with a PROTAC.

Materials:

-

Cell line (e.g., NAMALWA, Ramos, or primary CLL cells)

-

BTK PROTAC (e.g., MT-802)

-

DMSO (vehicle control)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BTK and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the BTK PROTAC or DMSO for a specified time (e.g., 24 hours).[7]

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

-

Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.[8]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[9]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[9]

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.[9]

-

Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To measure the binding affinity of the PROTAC to BTK and the E3 ligase, and to assess the formation of the ternary complex.

Materials:

-

Recombinant tagged BTK protein (e.g., GST-tagged)

-

Recombinant tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)

-

BTK PROTAC

-

TR-FRET donor-labeled antibody (e.g., anti-GST-Europium)

-

TR-FRET acceptor-labeled antibody (e.g., anti-His-Alexa Fluor 647)

-

Assay buffer

-

Microplate reader with TR-FRET capability

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the BTK PROTAC in assay buffer. Prepare solutions of the tagged proteins and labeled antibodies at optimized concentrations.

-

Assay Setup: In a microplate, add the BTK protein, CRBN-DDB1 complex, and the BTK PROTAC.

-

Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation and antibody binding.[10]

-

Measurement: Read the plate on a TR-FRET-enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.[10]

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., IC50 or Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the binding interactions between the PROTAC and its target proteins.

Materials:

-

Purified BTK protein

-

Purified E3 ligase (e.g., CRBN)

-

BTK PROTAC

-

ITC instrument

-

Dialysis buffer

Protocol:

-

Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same dialysis buffer to minimize buffer mismatch effects.[11]

-

Instrument Setup: Thoroughly clean the ITC cell and syringe. Set the experimental temperature.

-

Loading: Load the protein solution (e.g., BTK) into the sample cell and the PROTAC solution into the titration syringe.[12]

-

Titration: Perform a series of small, timed injections of the PROTAC into the protein solution while monitoring the heat change.[12]

-

Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of the titrant to the sample. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.[12]

-

Ternary Complex Analysis: To study the ternary complex, one protein (e.g., CRBN) can be pre-saturated with the PROTAC before titrating into the second protein (e.g., BTK).

X-ray Crystallography for Structural Elucidation of the Ternary Complex

Objective: To obtain a high-resolution 3D structure of the BTK-PROTAC-E3 ligase ternary complex.

Materials:

-

Highly pure and concentrated BTK protein

-

Highly pure and concentrated E3 ligase complex (e.g., CRBN-DDB1)

-

BTK PROTAC

-

Crystallization screens and reagents

-

X-ray diffraction equipment (synchrotron source recommended)

Protocol:

-

Protein Expression and Purification: Overexpress and purify large quantities of stable BTK and the E3 ligase complex.[13]

-

Ternary Complex Formation: Incubate the purified proteins with a stoichiometric excess of the PROTAC to form the ternary complex.[13]

-

Complex Purification: Optionally, purify the formed ternary complex using size-exclusion chromatography to remove unbound components.[13]

-

Crystallization Screening: Set up crystallization trials by mixing the purified complex with a wide range of crystallization reagents using vapor diffusion methods (sitting or hanging drop).[13]

-

Crystal Optimization and Harvesting: Optimize initial crystal hits by refining the conditions. Cryo-protect and harvest suitable crystals.

-

Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals. Process the data and solve the 3D structure using molecular replacement and refinement techniques.

Conclusion

The development of PROTAC BTK degraders represents a significant advancement in the targeted therapy of B-cell malignancies. The formation of a stable and cooperative ternary complex is fundamental to their mechanism of action. A thorough understanding of the structural biology of these complexes, facilitated by the experimental techniques detailed in this guide, is paramount for the rational design and optimization of next-generation degraders with improved potency, selectivity, and drug-like properties. While "this compound" remains an uncharacterized entity in the public domain, the principles and methodologies outlined here, using MT-802 as a case study, provide a robust framework for researchers in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 10. bioauxilium.com [bioauxilium.com]

- 11. tainstruments.com [tainstruments.com]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 13. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC BTK Degraders: Core Principles and Intellectual Property

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment, rather than merely inhibiting their function.[1] This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1] Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[2][3] Consequently, BTK has emerged as a prime target for PROTAC-mediated degradation. While specific public information for a compound named "PROTAC BTK Degrader-8" is limited, this guide provides a comprehensive technical overview of the core principles, intellectual property landscape, and experimental evaluation of PROTAC BTK degraders, using data from well-characterized molecules such as MT-802, SJF620, P13I, and NX-5948 as illustrative examples.

Intellectual Property Landscape

The intellectual property surrounding PROTAC BTK degraders is a rapidly evolving field. Patents in this domain typically cover several key aspects:

-

Composition of Matter: These patents claim the specific chemical structures of the PROTAC molecules, encompassing the BTK-binding ligand, the E3 ligase-recruiting moiety, and the linker connecting them.

-

Linker Chemistry: Innovations in the design of the linker, which plays a crucial role in the formation and stability of the ternary complex, are often the subject of patent applications.

-

E3 Ligase Binders: Novel ligands that recruit specific E3 ligases, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), are also a key area of intellectual property.[2][4]

-

Methods of Use: Patents frequently include claims covering the use of these compounds for treating specific diseases, such as B-cell malignancies.[5][6]

Mechanism of Action of BTK PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[2] This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to both BTK and an E3 ligase (e.g., CRBN or VHL), forming a ternary complex.[2]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of BTK.[2]

-

Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[2]

-

Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can then engage another BTK molecule, allowing it to act catalytically at sub-stoichiometric concentrations.[2][7]

The BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling cascade.[8][9] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[10] By inducing the degradation of BTK, PROTACs effectively shut down this entire signaling pathway.

Quantitative Data Summary

The efficacy of various BTK PROTACs has been quantified in numerous studies. The following tables summarize key parameters for several well-characterized compounds.

Table 1: In Vitro Degradation Efficacy of BTK PROTACs

| Compound | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| MT-802 | CRBN | NAMALWA | 14.6 | >99 | [11] |

| C481S BTK XLAs | 14.9 | >99 | [11] | ||

| SJF620 | CRBN | NAMALWA | 7.9 | 95 | [12] |

| P13I | CRBN | HBL-1 (C481S) | ~30 (for 50% degradation) | >90 | [13] |

| Mino | 9.2 | >90 | [13] | ||

| UBX-382 | CRBN | TMD-8 | Single-digit nM | >90 | [9][14] |

| NX-5948 | CRBN | Primary human B cells | 0.034 | 98 |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of BTK PROTACs

| Compound | Cell Line | GI50 / IC50 (nM) | Reference(s) |

| P13I | HBL-1 (C481S) | ~28 | [13] |

| HBL-1 | 1.5 | [8] | |

| Ibrutinib (B1684441) | HBL-1 (C481S) | ~700 | [13] |

| HBL-1 | 2.5 | [8] |

GI50/IC50: Half-maximal growth inhibition concentration.

Table 3: Pharmacokinetic Properties of BTK PROTACs in Mice

| Compound | Dose (mg/kg, IV) | Half-Life (t1/2, h) | Clearance (Cl, mL/min/kg) | Exposure (AUClast, min*ng/mL) | Reference(s) |

| MT-802 | 1 | 0.119 | 1662 | 10.2 | [2] |

| SJF620 | 1 | 1.64 | 40.8 | 405 | [2][15] |

Key Experimental Protocols

Western Blot for BTK Degradation

This protocol is used to quantify the reduction in BTK protein levels following treatment with a PROTAC.

Materials:

-

Cell line of interest (e.g., NAMALWA, TMD-8)

-

BTK PROTAC

-

Complete culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BTK and anti-loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the BTK PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[16]

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse in ice-cold RIPA buffer.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[17]

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[17]

-

Analysis: Strip the membrane and re-probe for a loading control. Quantify the band intensities and normalize the BTK signal to the loading control to determine the relative BTK protein levels.[17][18]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[18]

Materials:

-

Cells cultured in opaque-walled 96-well plates

-

BTK PROTAC at various concentrations

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to adhere or stabilize.[18]

-

PROTAC Treatment: Treat the cells with a serial dilution of the BTK PROTAC and incubate for the desired time period (e.g., 72 hours).[18]

-

Reagent Preparation and Addition: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and add it to each well.[18]

-

Incubation and Measurement: Mix to induce cell lysis and incubate to stabilize the luminescent signal. Measure the luminescence using a luminometer.[18]

-

Analysis: Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the GI50/IC50 values.[18]

General Synthesis of a BTK PROTAC

The synthesis of a BTK PROTAC generally involves the coupling of a BTK-binding moiety and an E3 ligase ligand via a suitable linker.[2]

A Generalized Synthetic Scheme:

-

Synthesis of the Linker: A linker with reactive functional groups at both ends is synthesized. Polyethylene glycol (PEG) linkers are commonly used.[2]

-

Attachment to BTK Ligand: One end of the linker is coupled to the BTK-binding molecule (e.g., an ibrutinib analog).[3]

-

Attachment to E3 Ligase Ligand: The other end of the linker is then coupled to the E3 ligase-binding moiety (e.g., pomalidomide (B1683931) or a VHL ligand).[2][3]

-

Purification: The final PROTAC molecule is purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry.

Experimental Workflow for BTK PROTAC Evaluation

The development and evaluation of a BTK PROTAC follows a logical progression from initial design and synthesis to in vivo efficacy studies.

Conclusion

PROTAC-mediated degradation of BTK offers a promising therapeutic strategy for B-cell malignancies, with the potential to overcome resistance mechanisms associated with traditional BTK inhibitors.[3][13] The development of potent and selective BTK degraders with favorable pharmacokinetic properties, such as SJF620 and NX-5948, highlights the significant progress in this field.[2][19] Continued research focusing on optimizing linker chemistry, exploring novel E3 ligase ligands, and understanding the nuances of in vivo efficacy will be crucial for translating the potential of BTK PROTACs into effective clinical therapies.

References

- 1. Item - Discovery of Novel Brutonâs Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - American Chemical Society - Figshare [acs.figshare.com]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. US20240018149A1 - Protein degradation compounds and methods of use - Google Patents [patents.google.com]

- 5. WO2019148150A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]

- 6. marinbio.com [marinbio.com]

- 7. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 9. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. resources.revvity.com [resources.revvity.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. First disclosure of NX-5948, an oral targeted degrader of Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies - American Chemical Society [acs.digitellinc.com]

Overcoming Ibrutinib Resistance: A Technical Guide to PROTAC BTK Degrader-8

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). However, the emergence of resistance, most commonly through a C481S mutation in the BTK active site, presents a significant clinical challenge, leading to disease progression and poor outcomes for patients.[1][2] This has spurred the development of next-generation therapies designed to overcome this resistance mechanism.

Proteolysis-targeting chimeras (PROTACs) have emerged as a promising strategy. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[3][4] This guide focuses on the application of this technology to overcome ibrutinib resistance, with a specific emphasis on a representative potent BTK degrader, MT-802. While the specific nomenclature "PROTAC BTK Degrader-8" or "L8-B-02" did not correspond to a widely documented degrader in the scientific literature, the principles and data presented for MT-802 serve as a comprehensive example of this therapeutic modality.

MT-802 is a PROTAC that effectively induces the degradation of both wild-type (WT) and C481S mutant BTK by recruiting the E3 ubiquitin ligase cereblon (CRBN).[1][2] This guide will provide a detailed overview of the mechanism, quantitative data, experimental protocols, and relevant signaling pathways associated with this approach.

Quantitative Data Summary

The efficacy of BTK PROTAC degraders has been demonstrated through various quantitative measures, including their degradation capacity (DC50 and Dmax) and their anti-proliferative activity (IC50). The following tables summarize key data for the representative BTK degrader MT-802 and other notable BTK degraders.

Table 1: Degradation Profile of BTK PROTACs

| Compound | Target Cell Line | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Reference |

| MT-802 | NAMALWA | CRBN | 6.2 | 99 | [5] |

| SJF608 | NAMALWA | CRBN | 8.3 | 91 | [5] |

| SJF620 | NAMALWA | CRBN | 7.9 | 95 | [5] |

| TQ-3959 | TMD-8 | CRBN | 0.4 | >90 | [6] |

| Compound 23 | Mino | CRBN | 1.29 (4h) | >90 | [6] |

-

DC50: The concentration of the compound required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Anti-proliferative Activity of BTK PROTACs

| Compound | Cell Line | BTK Status | IC50 (nM) | Reference |

| L6 | HBL-1 | C481S | <100 | [7] |

| P13I | HBL-1 | C481S | >100 | [7] |

| NX-2127 | Various B-cell malignancies | WT and Mutant | Not specified | [8][9][10] |

-

IC50: The concentration of the compound that inhibits 50% of cell proliferation.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the activity of BTK PROTAC degraders.

Cell Viability Assay (MTT Assay)

This assay is used to determine the anti-proliferative activity of the BTK degraders.

-

Cell Seeding: Seed HBL-1 (BTK C481S) cells in a 96-well plate at a density of 3000 cells per well.[7]

-

Compound Treatment: Treat the cells with varying concentrations of the BTK degrader or control compounds.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[7]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using graphing software such as GraphPad Prism.[7]

Western Blotting for BTK Degradation

This technique is used to quantify the degradation of BTK protein following treatment with a PROTAC.

-

Cell Lysis: Treat Ramos or Mino cells with the BTK degrader for the desired time (e.g., 48 hours).[7] Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BTK and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software to determine the extent of BTK degradation relative to the loading control.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism of action of BTK PROTAC degraders.

BTK Signaling Pathway and Ibrutinib Resistance

This diagram depicts the B-cell receptor (BCR) signaling pathway where BTK plays a crucial role. It also illustrates how the C481S mutation confers resistance to ibrutinib.

Caption: BTK signaling pathway and the mechanism of ibrutinib resistance.

Mechanism of Action of a BTK PROTAC Degrader

This diagram illustrates the catalytic mechanism by which a BTK PROTAC, such as MT-802, induces the ubiquitination and subsequent proteasomal degradation of the BTK protein.

Caption: Catalytic cycle of BTK protein degradation by a PROTAC.

Experimental Workflow for Evaluating BTK Degraders

This diagram outlines a typical experimental workflow for the preclinical evaluation of a novel BTK PROTAC degrader.

Caption: Preclinical evaluation workflow for BTK PROTAC degraders.

Conclusion

PROTAC-mediated degradation of BTK represents a powerful and innovative strategy to overcome acquired resistance to ibrutinib, particularly in the context of the C481S mutation. As exemplified by potent degraders like MT-802, this approach not only restores therapeutic efficacy but also offers a catalytic mode of action that can lead to durable responses at lower drug concentrations. The data and methodologies presented in this guide provide a comprehensive framework for the continued research and development of BTK degraders as a next-generation therapy for B-cell malignancies. Further optimization of pharmacokinetic properties and long-term safety profiling in ongoing and future clinical trials will be crucial in realizing the full therapeutic potential of this promising new class of drugs.[5][11][12]

References

- 1. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC BTK degrader(Southern Medical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. ccspublishing.org.cn [ccspublishing.org.cn]

- 8. ashpublications.org [ashpublications.org]

- 9. BTK Degrader May Target Treatment Resistance in Patients With CLL - The ASCO Post [ascopost.com]

- 10. Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B‐Cell Lymphoid Malignancies[v1] | Preprints.org [preprints.org]

- 11. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Degradation of BTK by PROTAC BTK Degrader-8

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of PROTAC BTK Degrader-8 Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of Bruton's tyrosine kinase (BTK) induced by PROTAC BTK Degrader-8. This document outlines the necessary materials, step-by-step procedures, and data analysis techniques to effectively measure the potency and efficacy of this targeted protein degrader.

Introduction to PROTAC-Mediated BTK Degradation

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1][2] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2] This targeted protein degradation offers a powerful therapeutic strategy, particularly for overcoming drug resistance associated with traditional inhibitors.[3][4]

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways, making it a key target in various B-cell malignancies and autoimmune diseases.[5][6] this compound is designed to specifically target BTK for degradation, thereby inhibiting downstream signaling and cellular proliferation. Western blotting is a fundamental and widely used technique to quantify the reduction in cellular BTK levels following treatment with this compound.[1]

BTK Signaling Pathway and PROTAC Mechanism of Action

BTK is a central node in the B-cell receptor signaling pathway.[7][8] Upon BCR engagement, BTK becomes activated and phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2), leading to a cascade of events that ultimately activate transcription factors like NF-κB and MAPK, promoting B-cell proliferation and survival.[7][8] this compound hijacks the cell's ubiquitin-proteasome system to eliminate BTK, thus blocking this entire signaling cascade.[2]

Caption: BTK Signaling and PROTAC-Mediated Degradation.

Quantitative Data Summary

The efficacy of BTK degraders is typically assessed by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). Below is a summary of representative data for various BTK PROTACs from published studies.

| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |

| P13I | Mino | 9.2 | >90 | 24 | [9] |

| P13I | HBL-1 | Not Reported | >90 | 24 | [9] |

| HZ-Q1060 | Mino | <0.5 | >80 | Not Reported | [10] |

| DD-03-171 | Mino | <10 | >85 | 4 | [3] |

| RC-1 | MOLM-14 | 8-40 | >90 | 24 | [11] |

| SPB5208 | JeKo-1 | ~100 | >70 | 24 | [12] |

| NX-2127 | Various | <5 | Not Reported | Not Reported | [13] |

Experimental Protocol: Western Blot for PROTAC-Induced BTK Degradation

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify BTK degradation.

Materials

-

Cell Lines: B-cell malignancy cell lines expressing BTK (e.g., Mino, Ramos, TMD8, HBL-1).

-